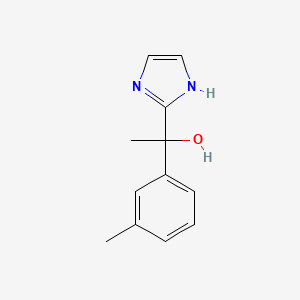
2-(2-Bromophenyl)ethanesulfonyl chloride
Overview
Description
2-(2-Bromophenyl)ethanesulfonyl chloride is an organosulfur compound containing a sulfonyl chloride functional group. It is primarily used as an intermediate in organic synthesis, particularly in the investigation of nucleophilic substitution reactions and sulfene formation.
Preparation Methods
The synthesis of 2-(2-Bromophenyl)ethanesulfonyl chloride can be achieved through various methods. One common synthetic route involves the reaction of β-trimethylsilylethanesulfonic acid with phosphorus pentachloride (PCl5) in carbon tetrachloride (CCl4) . This method is advantageous due to its straightforward reaction conditions and high yield.
Chemical Reactions Analysis
2-(2-Bromophenyl)ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Desulfonylation: This reaction proceeds through an internal displacement mechanism involving an episulfonium ion intermediate.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the presence of the sulfonyl chloride group suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include triphenylphosphine (PPh3) and sulfur dioxide chloride (SO2Cl2) . The major products formed depend on the specific nucleophile or reaction conditions employed.
Scientific Research Applications
2-(2-Bromophenyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the study of nucleophilic substitution reactions.
Biology and Medicine: While specific biological applications are not extensively documented, its reactivity suggests potential use in the modification of biologically active molecules.
Industry: This compound is valuable in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for 2-(2-Bromophenyl)ethanesulfonyl chloride is highly dependent on the specific reaction it undergoes. For example, its desulfonylation proceeds through an internal displacement mechanism involving an episulfonium ion intermediate. This mechanism highlights the compound’s ability to form reactive intermediates that facilitate various chemical transformations.
Comparison with Similar Compounds
2-(2-Bromophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Compared to these compounds, this compound is unique due to the presence of the bromophenyl group, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWRLSTJFBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)











